N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[(1-butyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-2-3-13-27-19-12-11-18(16-5-4-6-17(20(16)19)22(27)29)25-23(30)26-21(28)14-7-9-15(24)10-8-14/h4-12H,2-3,13H2,1H3,(H2,25,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWKXUIEMIZTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C4=CC=C(C=C4)F)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide is a synthetic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydrobenzo[cd]indole moiety, a butyl group, and a fluorobenzamide. Its molecular formula is with a molecular weight of approximately 497.6 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClF₃N₅O₄S |
| Molecular Weight | 497.6 g/mol |
| CAS Number | 1097616-62-0 |
| Density | Not Available |
| Melting Point | Not Available |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby modulating cellular functions.
- Receptor Interaction : It has been shown to interact with various receptors, including the retinoic acid receptor-related orphan receptor γ (RORγ), which plays a crucial role in autoimmune diseases .
- Signal Transduction : By interfering with signaling pathways, it can influence processes such as cell proliferation and apoptosis.
Case Studies and Research Findings
- RORγ Inhibition : A study demonstrated that derivatives of the compound exhibited significant antagonistic activity against RORγ with IC50 values ranging from 40 to 140 nM. This suggests potential applications in treating Th17-mediated autoimmune diseases .
- Anti-inflammatory Effects : Research indicates that compounds similar to this compound possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines, making them candidates for further development in inflammatory disease therapies .
- Cancer Therapeutics : The unique structural features of the compound allow for modifications that may enhance its efficacy against certain cancer types. Initial studies suggest it could be effective in targeting cancer cell lines through apoptosis induction .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dihydrobenzo[cd]indole Core : The initial step involves synthesizing the indole core through cyclization reactions.
- Introduction of Functional Groups : The butyl group and carbamothioyl moiety are introduced via nucleophilic substitution reactions.
- Fluorination : The final step often includes fluorination to achieve the desired 4-fluorobenzamide structure.
Scientific Research Applications
Research indicates that N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide exhibits several biological activities:
1. Antitumor Activity
Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
2. Anti-inflammatory Properties
The compound has been explored for its potential as an inhibitor of tumor necrosis factor-alpha (TNF-α), which plays a significant role in inflammatory processes and is implicated in various diseases, including cancer and autoimmune disorders. Studies indicate that certain analogs exhibit IC50 values as low as 3 μM against TNF-alpha, indicating potent inhibitory effects.
3. Antidiabetic Potential
In vivo studies using genetically modified models have shown that derivatives of this compound can significantly lower glucose levels, suggesting potential applications in diabetes management.
Synthesis and Mechanism of Action
The synthesis of this compound can be accomplished through several synthetic routes, often involving the condensation of key precursors in the presence of coupling reagents.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Antitumor Studies : A study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives showed significant cytotoxic effects against glioblastoma cell lines, with mechanisms involving DNA damage and apoptosis induction .
- Anti-inflammatory Research : Research focusing on the inhibition of TNF-α revealed promising results, with compounds showing strong binding affinities and effective inhibition in preclinical models .
- Diabetes Management : Investigations into the anti-diabetic properties indicated that specific derivatives effectively reduced blood glucose levels in Drosophila melanogaster, suggesting further exploration in mammalian models .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Benzo[cd]indole Derivatives
*DMBS: 2,4-dimethoxybenzyl groups.
Key Observations :
- Benzamide Substitution : The 4-fluoro group in the target contrasts with 3-nitro in and 4-chloro in . Fluorine’s electronegativity may enhance binding specificity compared to nitro or chloro groups .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
Analysis :
- Yields : Carbamothioyl derivatives in show yields of 50–82%, suggesting efficient synthesis routes. The target compound may follow similar trends.
- Melting Points : Derivatives with bulkier groups (e.g., thiophene in ) exhibit higher melting points (>240°C), while nitro-substituted analogs melt at lower temperatures (~168°C). The target’s 4-fluoro group may result in intermediate values.
Table 3: Reported Bioactivities of Analogs
‡Inferred from structural similarity to .
Insights :
- Anti-inflammatory Potential: The target’s benzo[cd]indole core and carbamothioyl group align with TNF-α inhibitors in , though its fluorobenzamide may enhance target specificity.
- Antimicrobial Activity : Metal complexes in show moderate antimicrobial effects, but the target’s lack of metal coordination may limit this activity.
Preparation Methods
Alkylation at the N1 Position
The 1-butyl group is introduced via alkylation of the indole nitrogen . This is typically achieved using 1-bromobutane in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO).
Example Protocol:
Oxidation to the 2-Oxo Derivative
The 2-oxo group is introduced through oxidation of the indole ring . Common oxidizing agents include potassium permanganate (KMnO₄) in acidic conditions or oxone in aqueous acetone.
Optimized Conditions:
- Oxidizing Agent: KMnO₄ (2 equiv).
- Solvent: Acetic acid/H₂O (3:1).
- Temperature: 60°C, 6 hours.
- Yield: 70–78%.
Functionalization at the C6 Position: Carbamothioyl-4-Fluorobenzamide Installation
The carbamothioyl bridge (-NH-CS-N-) is introduced via a thiourea-forming reaction between the C6-amine and 4-fluorobenzoyl isothiocyanate. This step requires careful control of stoichiometry and temperature to avoid polysubstitution.
Synthesis of 4-Fluorobenzoyl Isothiocyanate
4-Fluorobenzoyl isothiocyanate is prepared from 4-fluorobenzoyl chloride and ammonium thiocyanate in anhydrous acetone:
Procedure:
Coupling to the Benzo[cd]Indole Amine
The C6-amine of 1-butyl-2-oxo-1,2-dihydrobenzo[cd]indole is reacted with 4-fluorobenzoyl isothiocyanate under inert conditions:
Protocol:
- Reactants: 1-Butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-amine (1 equiv), 4-fluorobenzoyl isothiocyanate (1.05 equiv).
- Solvent: Dry THF, argon atmosphere.
- Temperature: 0°C → reflux, 8 hours.
- Workup: Precipitation with ice-cwater, filtration.
- Yield: 65–72%.
Analytical Validation and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.82 (m, 3H, Ar-H), 7.52 (d, J = 7.6 Hz, 1H, Ar-H), 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 1.65–1.58 (m, 2H, CH₂), 1.42–1.35 (m, 2H, CH₂), 0.94 (t, J = 7.2 Hz, 3H, CH₃).
- IR (KBr): 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
Purity Assessment
Challenges and Optimization Strategies
- Low Thiourea Yields: Competitive hydrolysis of the isothiocyanate can occur. Using anhydrous solvents and molecular sieves improves yields.
- Regioselectivity in Indole Functionalization: Directed ortho-metalation (DoM) with n-butyllithium ensures precise substitution at C6.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzo[cd]indole cyclization | H₂SO₄, 120°C | 68 | 95 |
| N1-Butylation | 1-Bromobutane, K₂CO₃, DMF | 87 | 97 |
| C6-Amination | NH₃, CuI, 100°C | 75 | 92 |
| Thiourea coupling | 4-Fluorobenzoyl isothiocyanate | 70 | 98 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
